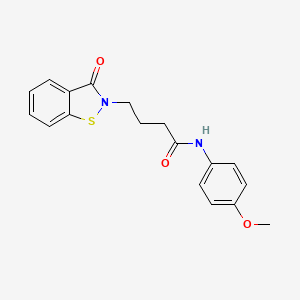![molecular formula C15H13FN4O2S2 B11011849 5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11011849.png)
5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, thiadiazole, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an alkylating agent under basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by cyclization reactions involving α-haloketones and thioureas.
Coupling Reactions: The final step involves coupling the fluorophenyl group with the thiadiazole-thiazole intermediate using suitable coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while substitution reactions on the fluorophenyl group can introduce various functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-5-(methoxymethyl)pyridine
- 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13FN4O2S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H13FN4O2S2/c1-8-17-12(13(23-8)9-4-3-5-10(16)6-9)14(21)18-15-20-19-11(24-15)7-22-2/h3-6H,7H2,1-2H3,(H,18,20,21) |
InChI Key |
CSKOYISHZXVLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11011770.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11011775.png)
![methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11011777.png)

![N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11011791.png)
![2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11011795.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11011802.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11011805.png)
![trans-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11011811.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide](/img/structure/B11011816.png)
![1-(4-bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11011819.png)
![2-(4-Methoxybenzyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11011821.png)
![(2S)-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11011831.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11011841.png)
